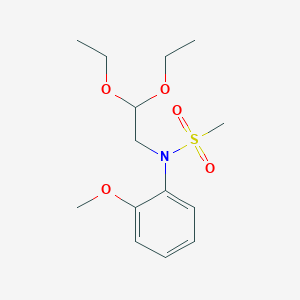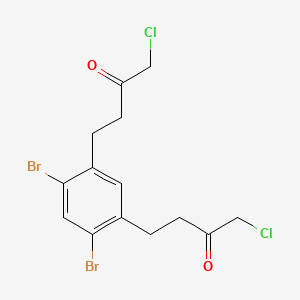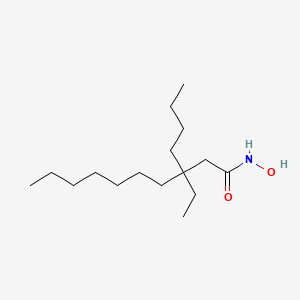
3-Butyl-3-ethyl-N-hydroxydecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-3-ethyl-N-hydroxydecanamide is an organic compound with the molecular formula C16H33NO2. It is a member of the hydroxamic acid family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-ethyl-N-hydroxydecanamide typically involves the reaction of a decanoic acid derivative with a hydroxylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-3-ethyl-N-hydroxydecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted hydroxamic acids.
Wissenschaftliche Forschungsanwendungen
3-Butyl-3-ethyl-N-hydroxydecanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor, particularly in metalloproteinases.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3-Butyl-3-ethyl-N-hydroxydecanamide involves its interaction with specific molecular targets, such as metalloproteinases. The hydroxamic acid moiety can chelate metal ions, inhibiting the activity of these enzymes. This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Hydroxydecanamide
- 3-Cyclohexyl-N-hydroxypropanamide
- N-Hydroxycyclobutanecarboxamide
Uniqueness
3-Butyl-3-ethyl-N-hydroxydecanamide is unique due to its specific structural features, such as the butyl and ethyl substituents on the decanamide backbone. These structural modifications can influence its chemical reactivity and biological activity, making it distinct from other hydroxamic acids .
Eigenschaften
CAS-Nummer |
88332-52-9 |
|---|---|
Molekularformel |
C16H33NO2 |
Molekulargewicht |
271.44 g/mol |
IUPAC-Name |
3-butyl-3-ethyl-N-hydroxydecanamide |
InChI |
InChI=1S/C16H33NO2/c1-4-7-9-10-11-13-16(6-3,12-8-5-2)14-15(18)17-19/h19H,4-14H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
HCOAPURSRFJSTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CC)(CCCC)CC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


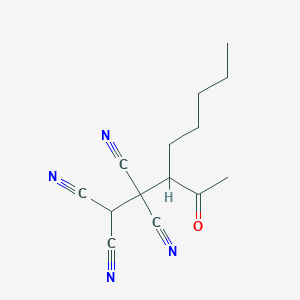
![4-[2-(4-Pentylphenyl)ethyl]benzonitrile](/img/structure/B14379759.png)
![2-[(Diphosphonomethyl)sulfanyl]benzoic acid](/img/structure/B14379763.png)
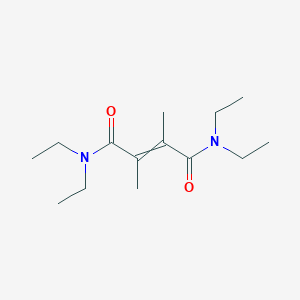
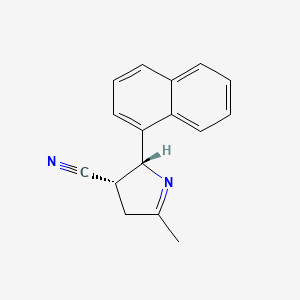


![2-Hexylidene-3-oxabicyclo[3.1.0]hexane](/img/structure/B14379790.png)
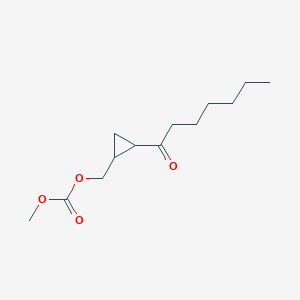
![{[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene](/img/structure/B14379808.png)
![2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14379816.png)
